molecular formula C37H61NO14 B14762814 Deisovaleryl josamycin CAS No. 31642-61-2

Deisovaleryl josamycin

Cat. No.: B14762814
CAS No.: 31642-61-2
M. Wt: 743.9 g/mol
InChI Key: VMPKXDLYZIGGMM-MXYURFFASA-N
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Description

Deisovaleryl josamycin is a derivative of josamycin, a macrolide antibiotic originally isolated from the bacterium Streptomyces narbonensis. Josamycin and its derivatives, including this compound, are known for their broad-spectrum antimicrobial activity against various pathogens . This compound is particularly noted for its enhanced stability and efficacy compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deisovaleryl josamycin typically involves the modification of josamycin through specific chemical reactions. One common method includes the acylation of josamycin with isovaleric acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Streptomyces narbonensis to produce josamycin, followed by chemical modification to obtain this compound. The industrial process is optimized for efficiency, cost-effectiveness, and scalability .

Chemical Reactions Analysis

Types of Reactions

Deisovaleryl josamycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acylating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified antimicrobial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential therapeutic candidates .

Scientific Research Applications

Deisovaleryl josamycin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of deisovaleryl josamycin is similar to that of other macrolide antibiotics. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptidyl tRNA. This action is primarily bacteriostatic but can be bactericidal at higher concentrations. The compound tends to accumulate within leukocytes, which transport it to the site of infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deisovaleryl josamycin stands out due to its enhanced stability and efficacy compared to josamycin. Its unique chemical modifications provide it with improved pharmacokinetic properties, making it a valuable candidate for further research and development .

Properties

CAS No.

31642-61-2

Molecular Formula

C37H61NO14

Molecular Weight

743.9 g/mol

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate

InChI

InChI=1S/C37H61NO14/c1-20-17-25(15-16-39)33(34(46-9)27(50-24(5)40)18-28(42)47-21(2)13-11-10-12-14-26(20)41)52-36-31(43)30(38(7)8)32(22(3)49-36)51-29-19-37(6,45)35(44)23(4)48-29/h10-12,14,16,20-23,25-27,29-36,41,43-45H,13,15,17-19H2,1-9H3/b11-10+,14-12+/t20-,21-,22-,23+,25+,26+,27-,29+,30-,31-,32-,33+,34+,35+,36+,37-/m1/s1

InChI Key

VMPKXDLYZIGGMM-MXYURFFASA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O

Origin of Product

United States

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